molecular formula C12H9BrO2 B1592398 Methyl 4-bromo-1-naphthoate CAS No. 35615-97-5

Methyl 4-bromo-1-naphthoate

Cat. No.: B1592398
CAS No.: 35615-97-5
M. Wt: 265.1 g/mol
InChI Key: NSWYFJWAOXYZDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4-bromo-1-naphthoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . The role of this compound is to facilitate reactions at this position, allowing for the synthesis of various complex organic compounds .

Mode of Action

The mode of action of this compound involves its interaction with the benzylic position of organic compounds . It participates in free radical reactions, nucleophilic substitution, and oxidation processes . The compound’s bromine atom acts as a leaving group, facilitating the substitution or addition of other groups at the benzylic position .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of polycyclic aromatic compounds . Its reactivity with various nucleophiles allows researchers to explore and manipulate molecular architectures with high precision . The resulting changes in these pathways can lead to the production of a wide range of organic compounds with diverse properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the synthesis of complex organic compounds . By targeting the benzylic position, it enables the formation of new bonds and the introduction of various functional groups . This can lead to the creation of a diverse array of compounds with potential applications in fields such as medicinal chemistry, materials science, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Additionally, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-naphthoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4-position of the naphthalene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: Methyl 4-bromo-1-naphthoate is unique due to its bromine atom, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-formyl-1-naphthoate contains a formyl group instead of a bromine atom, leading to different reactivity and applications. Similarly, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is used in boron-based coupling reactions, whereas this compound is more suited for halogen-based substitutions .

Properties

IUPAC Name

methyl 4-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWYFJWAOXYZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627690
Record name Methyl 4-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35615-97-5
Record name Methyl 4-bromonaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-naphthoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo naphthoic acid (4.0 g, 15.9 mmol) in MeOH (75 mL) was added sulfuric acid (0.5 mL) and the reaction was heated to reflux for 18 hours. TLC 50:50 EtOAc:heptane showed consumption of starting material. The reaction was cooled and concentrated under vacuum to remove MeOH. The residue was diluted with EtOAc (150 mL), washed with water (100 mL), diluted with saturated NaHCO3 (100 mL), dried over Na2SO4 and concentrated under vacuum to afford a solid (3.85 g, 91%). 1H NMR (CDCl3) δ ppm: 8.96 (1H), 8.36 (1H), 8.02 (1H), 7.85 (1H), 7.70-7.66 (2H), 4.03 (3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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